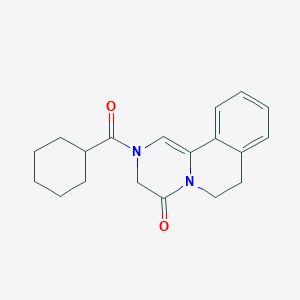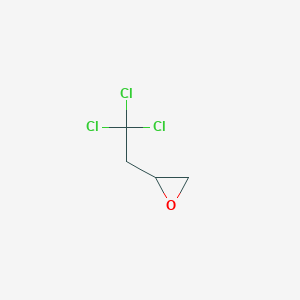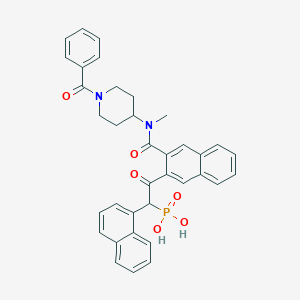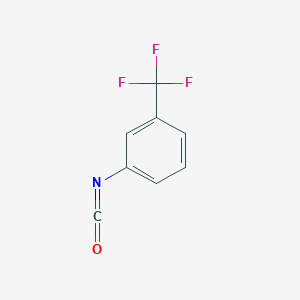
7-Metilguanosina
Descripción general
Descripción
La 7-Metilguanosina es un nucleósido de purina modificado, que es una versión metilada de la guanosina. Se encuentra comúnmente en las moléculas de ARN, donde desempeña un papel crucial en varios procesos biológicos. Este compuesto es particularmente significativo en el contexto del ARN mensajero (ARNm) ya que forma la estructura del casquete en el extremo 5', que es esencial para la estabilidad y la traducción del ARNm .
Aplicaciones Científicas De Investigación
La 7-Metilguanosina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar las propiedades químicas y la reactividad de los nucleósidos.
Biología: En la investigación biológica, la this compound es esencial para comprender las modificaciones del ARN y su impacto en la expresión génica.
Medicina: El compuesto se utiliza como biomarcador para ciertos tipos de cáncer y otras enfermedades. También juega un papel en el desarrollo de terapias basadas en ARN.
Industria: En la industria farmacéutica, la this compound se utiliza en la síntesis de varios fármacos y como herramienta de investigación para el desarrollo de fármacos
Análisis Bioquímico
Biochemical Properties
7-Methylguanosine actively participates in biological functions by affecting the metabolism of various RNA molecules . It is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species . The most well-studied regulator of 7-Methylguanosine is methyltransferase-like 1 (METTL1), which binds to its corresponding cofactor WD repeat domain 4 (WDR4) to install 7-Methylguanosine modifications in tRNA, miRNA, and mRNA .
Cellular Effects
7-Methylguanosine modification plays a critical role in human disease development, especially cancer . Aberrant 7-Methylguanosine levels are closely associated with tumorigenesis and progression via regulation of the expression of multiple oncogenes and tumor suppressor genes . It also plays a role in mRNA as a blocking group at its 5´-end .
Molecular Mechanism
The molecular mechanism of 7-Methylguanosine involves its role in regulating mRNA export, splicing, and translation . It also encourages the creation of G-quadruplexes in miRNAs and aids in the processing of precursor miRNAs .
Temporal Effects in Laboratory Settings
It is known that 7-Methylguanosine plays a role in the self-renewal of mouse embryonic stem cells (mESCs) through its ability to regulate mRNA translation .
Metabolic Pathways
7-Methylguanosine is involved in the metabolism of various RNA molecules, including mRNA, rRNA, miRNA, and tRNA . It affects almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export .
Transport and Distribution
It is known that 7-Methylguanosine is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .
Subcellular Localization
It is often found in the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 7-Metilguanosina se puede sintetizar mediante la alquilación de la guanosina. El proceso implica el uso de yoduro, bromuro o cloruro de alquilo en condiciones suaves para metilar el anillo de guanina en la posición N7 .
Métodos de producción industrial: En entornos industriales, la síntesis de this compound generalmente implica reacciones químicas a gran escala utilizando métodos de alquilación similares. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares requeridos para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: La 7-Metilguanosina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de varios derivados oxidados.
Reducción: Aunque menos común, las reacciones de reducción pueden modificar la estructura del compuesto.
Sustitución: Las reacciones de sustitución, particularmente en la posición N7, pueden producir diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Sustitución: Los haluros de alquilo se utilizan con frecuencia para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varias formas oxidadas de this compound, mientras que la sustitución puede producir diferentes derivados alquilados .
Mecanismo De Acción
El principal mecanismo por el cual la 7-Metilguanosina ejerce sus efectos es a través de su papel en el metabolismo del ARN. Forma la estructura del casquete en el extremo 5' del ARNm, que es crucial para la estabilidad del ARNm y la traducción eficiente. Esta estructura del casquete es reconocida por proteínas específicas involucradas en el procesamiento, el transporte y la traducción del ARNm .
Dianas moleculares y vías:
Proteínas de unión al casquete: Estas proteínas reconocen el casquete de this compound y facilitan varios procesos, como la iniciación de la traducción.
Metiltransferasas de ARN: Enzimas como METTL1 y RNMT están involucradas en la metilación de la guanosina para formar this compound
Compuestos similares:
Guanosina: La forma no metilada de this compound.
Nthis compound: Otro derivado metilado con una estructura similar.
Trimetilguanosina: Una versión más fuertemente metilada de la guanosina
Singularidad: La this compound es única debido a su papel específico en la formación de la estructura del casquete del ARNm, que es esencial para la estabilidad y la traducción del ARNm. Esto la diferencia de otros compuestos similares que pueden no tener la misma importancia biológica .
Comparación Con Compuestos Similares
Guanosine: The non-methylated form of 7-Methylguanosine.
N7-Methylguanosine: Another methylated derivative with a similar structure.
Trimethylguanosine: A more heavily methylated version of guanosine
Uniqueness: 7-Methylguanosine is unique due to its specific role in forming the cap structure of mRNA, which is essential for mRNA stability and translation. This distinguishes it from other similar compounds that may not have the same biological significance .
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAROSJZRTIOK-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328798 | |
| Record name | 7-Methylguanosine inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20244-86-4, 22164-16-5 | |
| Record name | 7-Methylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylguanosine inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N7-METHYLGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5290OM2I6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7-Methylguanosine (m7G) is best known for its role as a critical component of the 5' cap structure in eukaryotic messenger RNA (mRNA) [, , ]. This "cap" is specifically recognized by eukaryotic initiation factor 4E (eIF4E), a key protein involved in the initiation of protein synthesis [, , ]. The interaction is facilitated by π-π interactions and cation-π interactions between the positively charged 7-methylguanine and aromatic residues in the binding pocket of eIF4E [, ]. This interaction is essential for efficient translation of mRNA into proteins [, ].
A:
- Spectroscopic data:
A: 7-Methylguanosine is relatively stable in neutral aqueous solutions but undergoes hydrolysis under alkaline conditions [, ]. Its N-glycosidic bond is more labile than that of unmodified guanosine, especially in its protonated form []. This property can be exploited in techniques like collision-induced dissociation tandem mass spectrometry for structural analysis [].
A: Computational methods, like molecular docking, are used to study the interaction of 7-methylguanosine-containing cap analogues with proteins like eIF4E [, ] and other cap-binding proteins []. These studies provide valuable insights into the binding affinity, crucial interactions, and structural features responsible for recognition [, , ].
A: The 7-methyl group of 7-methylguanosine is crucial for its specific recognition by eIF4E and for the efficient initiation of translation [, ]. Modifications to the ribose sugar moiety or the triphosphate bridge of the cap can influence the binding affinity to eIF4E and other cap-binding proteins, impacting its activity [, ].
A: 7-Methylguanosine is relatively stable in neutral aqueous solutions. Formulation strategies for cap analogues often involve lyophilization or storage at low temperatures to enhance stability [].
ANone: As a naturally occurring modified nucleoside, specific SHE regulations for 7-methylguanosine are not well-defined. General laboratory safety practices should be followed when handling the compound.
ANone: 7-Methylguanosine is a naturally occurring nucleoside present in cells. Information on its specific ADME properties is limited and not a primary focus of research.
A: The biological activity of 7-methylguanosine is primarily studied in the context of its role in mRNA capping and its interaction with proteins like eIF4E. In vitro studies using cell-free translation systems have demonstrated the importance of the 7-methylguanosine cap for efficient protein synthesis [, , ].
A: The discovery of 7-methylguanosine as a component of the mRNA cap structure in the 1970s marked a significant milestone in understanding eukaryotic mRNA processing and translation initiation [, , , ]. Subsequent research has focused on elucidating the biosynthesis of the cap, its role in mRNA metabolism, and its interaction with various cellular proteins, including eIF4E [, , , ].
A: Research on 7-methylguanosine spans various disciplines, including biochemistry, molecular biology, structural biology, and biophysics. Understanding the structure and function of the mRNA cap and its interaction with eIF4E has implications for developing novel therapeutics targeting translation initiation in diseases like cancer [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















